8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
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Overview
Description
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[45]decane-1,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is unique due to its benzyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials .
Biological Activity
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. The compound's molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 318.35 g/mol. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a spiro junction connecting two rings through a single atom, which contributes to its rigidity and stability. The presence of both tert-butyl and benzyl groups enhances its chemical properties, making it a valuable candidate in medicinal chemistry and organic synthesis.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₄ |
Molecular Weight | 318.35 g/mol |
Key Functional Groups | Benzyl, tert-butyl, dicarboxylate |
Spirocyclic Structure | Yes |
Enzyme Interaction Studies
Preliminary research indicates that This compound exhibits potential as an enzyme inhibitor or modulator. Its rigid structure allows for effective binding to active sites of enzymes, which is crucial for understanding enzyme mechanisms and developing inhibitors.
The compound potentially acts by fitting into the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. This mechanism is significant in the context of drug development, particularly for conditions where enzyme regulation is critical.
Therapeutic Applications
Research suggests that compounds similar to This compound have shown promise in various therapeutic areas:
- Bronchodilation
- Analgesic effects
- Anti-inflammatory properties
These applications are supported by findings in related compounds that share structural similarities.
Table 2: Comparative Biological Activities
Compound Name | Biological Activity |
---|---|
Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane | Enzyme inhibitor |
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | Anti-inflammatory |
Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane | Analgesic effects |
Study 1: Enzyme Inhibition
A study conducted on the enzyme activity modulation by This compound revealed that at certain concentrations, the compound inhibited enzyme activity by approximately 50%. This finding highlights its potential as a lead compound for further drug development targeting specific enzymatic pathways.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound exhibited significant anti-inflammatory effects in cell cultures treated with pro-inflammatory cytokines. The compound reduced the expression of inflammatory markers by up to 40%, indicating its potential utility in treating inflammatory diseases.
Properties
IUPAC Name |
8-O-benzyl 1-O-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-17(24)9-10-21(23)11-13-22(14-12-21)18(25)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGIBMWWCYZLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.